Fmoc-(D-Phe)-OSu

Description

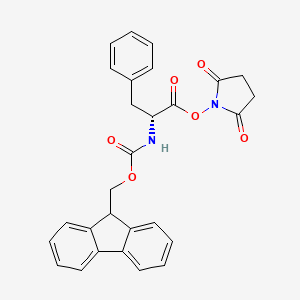

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H24N2O6 |

|---|---|

Molecular Weight |

484.5 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate |

InChI |

InChI=1S/C28H24N2O6/c31-25-14-15-26(32)30(25)36-27(33)24(16-18-8-2-1-3-9-18)29-28(34)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,34)/t24-/m1/s1 |

InChI Key |

VLXHZQQUTCVLGU-XMMPIXPASA-N |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Fmoc-(D-Phe)-OSu in Advanced Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-D-phenylalanine N-hydroxysuccinimide ester, commonly abbreviated as Fmoc-(D-Phe)-OSu, is a specialized amino acid derivative crucial for the synthesis of peptides and peptidomimetics. Its structure combines three key chemical moieties: the D-isomer of phenylalanine, a base-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine, and a highly reactive N-hydroxysuccinimide (OSu) ester at the carboxyl terminus. This configuration makes it a highly efficient and versatile building block for incorporating D-phenylalanine into peptide sequences, a common strategy for increasing peptide stability against enzymatic degradation.[1]

This guide provides an in-depth analysis of the applications, methodologies, and technical considerations for using this compound in a research setting, with a focus on its role in solid-phase peptide synthesis (SPPS) and its emerging use in the development of complex bioconjugates.

Core Applications of this compound

The primary utility of this compound lies in its dual-functionality, which is optimized for the Fmoc/tBu strategy of solid-phase peptide synthesis (SPPS), the most widely used method for creating custom peptides.[2]

-

Peptide Synthesis: this compound serves as a pre-activated building block for introducing a D-phenylalanine residue into a growing peptide chain. The OSu group is an excellent leaving group, allowing for efficient and rapid formation of a stable amide bond with the free N-terminal amine of the peptide-resin. The use of the D-amino acid is a key strategy in drug design to enhance the stability and bioavailability of therapeutic peptides by making them resistant to proteases that typically recognize L-amino acids.[1]

-

Peptidomimetic and Foldamer Construction: Researchers utilize this compound to synthesize peptidomimetics, where the natural peptide backbone is altered to achieve specific conformations or improved therapeutic properties. The incorporation of D-amino acids can induce specific secondary structures, such as turns or helices, which are critical for biological activity.

-

Antibody-Drug Conjugate (ADC) Linkers: this compound is also employed as a component in the synthesis of cleavable linkers for ADCs.[3][4] In this context, the D-phenylalanine can be part of a dipeptide linker (e.g., Val-Cit or Phe-Lys) that is designed to be cleaved by specific lysosomal enzymes, ensuring the release of the cytotoxic payload only after the ADC has been internalized by the target cancer cell.[5]

Advantages of the -OSu Activation Method

While many SPPS protocols rely on in situ activation of Fmoc-amino acids using reagents like HBTU, HATU, or DIC, the use of a pre-activated N-hydroxysuccinimide ester such as this compound offers distinct advantages.

| Feature | Advantage of this compound |

| Activation Simplicity | No additional coupling reagents (e.g., HBTU, DIC) are required, simplifying the protocol and eliminating potentially problematic byproducts like tetramethylurea. |

| Reaction Efficiency | The OSu ester is highly reactive towards primary amines, leading to high coupling yields and faster reaction times compared to some other methods.[6] |

| Reduced Side Reactions | The use of a stable, pre-activated ester minimizes side reactions such as racemization, which can be a concern with certain in situ activation methods, especially for sensitive amino acids. |

| Stability & Storage | Fmoc-amino acid-OSu esters are relatively stable crystalline solids that can be isolated, purified, and stored, ensuring high purity and consistency between synthesis runs. |

Note: While direct, quantitative, side-by-side comparisons of coupling efficiency between Fmoc-AA-OSu and modern uronium/phosphonium reagents are not extensively documented in a standardized format, the qualitative benefits of procedural simplicity and high reactivity for NHS-esters are well-established in peptide chemistry.

Detailed Experimental Protocols

Protocol 1: Incorporation of D-Phenylalanine into a Peptide Sequence via SPPS

This protocol outlines the manual coupling of this compound onto a solid-phase resin with a free N-terminal amine.

1. Materials and Reagents:

-

Peptide-resin with a free amine (e.g., H-Gly-Wang Resin)

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), synthesis grade

-

Piperidine solution (20% v/v in DMF)

-

Diisopropylethylamine (DIEA) (optional, for pH adjustment)

-

Solid-phase synthesis vessel (fritted syringe or automated synthesizer vessel)

2. Resin Preparation and Swelling:

-

Place the resin (e.g., 0.1 mmol scale) into the synthesis vessel.

-

Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

-

Drain the DMF.

3. Fmoc Deprotection (if applicable): If the starting resin is Fmoc-protected, the Fmoc group must be removed first.

-

Add the 20% piperidine/DMF solution to the swelled resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine.

-

Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.

4. Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) in DMF.

-

Add the dissolved this compound solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction can be monitored by taking a small sample of resin beads and performing a Kaiser test; a negative result (yellow beads) indicates complete coupling.

-

Once the reaction is complete, drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) to remove any unreacted reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

5. Final Cleavage and Deprotection: After the full peptide sequence is assembled, the peptide is cleaved from the resin and side-chain protecting groups are removed.

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide product.

Visualizing Workflows and Mechanisms

Fmoc-SPPS Cycle Workflow

The following diagram illustrates the key steps in a standard Fmoc-based solid-phase peptide synthesis cycle, highlighting the stage where this compound is used.

References

- 1. 2024.sci-hub.st [2024.sci-hub.st]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fmoc-Phe-OSu | 101214-43-1 | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-(D-Phe)-OSu

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(9-fluorenylmethoxycarbonyl)-D-phenylalanine N-hydroxysuccinimide ester (Fmoc-(D-Phe)-OSu), a critical building block in solid-phase peptide synthesis (SPPS). This document details the chemical processes, experimental protocols, and analytical methods required to produce and characterize high-purity this compound for use in the development of peptide-based therapeutics and other advanced applications.

Introduction

This compound is an activated amino acid derivative widely employed in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine terminus is base-labile, allowing for selective deprotection under mild conditions. The N-hydroxysuccinimide (OSu) ester at the carboxyl terminus is a highly reactive group that facilitates efficient peptide bond formation. The incorporation of the D-enantiomer of phenylalanine can enhance the enzymatic stability of the resulting peptides, a desirable characteristic for therapeutic candidates.

This guide will cover the prevalent and reliable dicyclohexylcarbodiimide (DCC) mediated synthesis of this compound, followed by its purification and thorough analytical characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of Fmoc-D-phenylalanine (Fmoc-D-Phe-OH) with N-hydroxysuccinimide (NHS) using a coupling agent, most commonly dicyclohexylcarbodiimide (DCC).

Chemical Reaction

The overall reaction is as follows:

Fmoc-D-Phe-OH + NHS --(DCC)--> this compound + Dicyclohexylurea (DCU)

The DCC activates the carboxylic acid of Fmoc-D-Phe-OH, which is then susceptible to nucleophilic attack by the hydroxyl group of NHS, forming the desired active ester. A byproduct of this reaction is dicyclohexylurea (DCU), which is largely insoluble in many organic solvents and can be removed by filtration.

Experimental Protocol

This protocol outlines a standard laboratory-scale synthesis of this compound.

Materials:

-

Fmoc-D-Phe-OH

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexane

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Fmoc-D-Phe-OH (1.0 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of DCC: While stirring, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled reaction mixture.

-

Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and continue stirring overnight.

-

Removal of DCU: The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Remove the DCU by vacuum filtration.

-

Workup: Wash the filtrate with a 5% aqueous sodium bicarbonate solution, followed by a 5% aqueous citric acid solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure to obtain the crude product.

Quantitative Data

| Parameter | Value |

| Reactants | |

| Fmoc-D-Phe-OH | 1.0 eq |

| N-Hydroxysuccinimide (NHS) | 1.1 eq |

| Dicyclohexylcarbodiimide (DCC) | 1.1 eq |

| Reaction Conditions | |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0°C to Room Temperature |

| Reaction Time | ~18-24 hours |

| Expected Yield | 85-95% (crude) |

Purification of this compound

Purification of the crude product is essential to remove any unreacted starting materials, residual DCU, and other byproducts. Recrystallization is a highly effective method for obtaining high-purity this compound.

Experimental Protocol

Materials:

-

Crude this compound

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in a freezer (-20°C) to facilitate complete crystallization.

-

Isolation: Collect the white crystalline product by vacuum filtration.

-

Washing: Wash the crystals with cold hexane to remove any remaining impurities.

-

Drying: Dry the purified this compound under vacuum.

Quantitative Data

| Parameter | Value |

| Purification Method | Recrystallization |

| Solvent System | Ethyl Acetate / Hexane |

| Expected Yield | 70-85% (after purification) |

| Expected Purity | >98% (by HPLC) |

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final product.

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 30-100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

Expected ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm):

| Protons | Chemical Shift (ppm) |

| Fmoc aromatic protons | 7.75-7.25 (m, 8H) |

| Phenylalanine aromatic protons | 7.20-7.00 (m, 5H) |

| Fmoc CH and CH₂ | 4.50-4.20 (m, 3H) |

| Phenylalanine α-CH | 4.90 (m, 1H) |

| Phenylalanine β-CH₂ | 3.20 (m, 2H) |

| Succinimide CH₂ | 2.85 (s, 4H) |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Expected Mass Spectrometry Data:

| Parameter | Value |

| Molecular Formula | C₂₈H₂₄N₂O₆ |

| Molecular Weight | 484.50 g/mol |

| Expected [M+H]⁺ | 485.17 |

| Expected [M+Na]⁺ | 507.15 |

Visualizing the Workflow

The following diagrams illustrate the synthesis and purification workflows.

Caption: Synthesis workflow for this compound.

Caption: Purification and analysis workflow for this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis, purification, and characterization of high-purity this compound. Adherence to these protocols will enable researchers, scientists, and drug development professionals to reliably produce this essential reagent for their peptide synthesis needs, ultimately contributing to the advancement of peptide-based research and therapeutics.

An In-Depth Technical Guide to the Mechanism of Action of Fmoc-(D-Phe)-OSu in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of N-α-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine N-hydroxysuccinimide ester (Fmoc-(D-Phe)-OSu) in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids, such as D-phenylalanine, is a critical strategy in drug development to enhance peptide stability and resistance to enzymatic degradation, thereby improving their pharmacokinetic profiles.[1] this compound is a key building block in this process, offering an efficient and controlled method for introducing this non-natural amino acid into peptide chains.

The Core Mechanism: A Two-Fold Strategy

The efficacy of this compound in peptide synthesis stems from the dual functionality of its chemical structure: the N-terminal Fmoc protecting group and the C-terminal N-hydroxysuccinimide (OSu) ester. This combination allows for a clean and efficient peptide bond formation.

The Role of the Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting shield for the α-amino group of the D-phenylalanine. Its key features include:

-

Base Lability: The Fmoc group is stable under acidic conditions but is readily cleaved by treatment with a mild base, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1]

-

Orthogonality: This base-lability is orthogonal to the acid-labile protecting groups commonly used for amino acid side chains. This orthogonality is crucial for the selective deprotection and elongation of the peptide chain without compromising the integrity of the side-chain protecting groups.[1]

-

UV Absorbance: The fluorenyl group has a strong UV absorbance, which allows for the real-time monitoring of the deprotection step by quantifying the released dibenzofulvene-piperidine adduct.

The Function of the OSu Ester Activating Group

The N-hydroxysuccinimide (OSu) ester is an activated form of the carboxylic acid. The OSu group is an excellent leaving group, making the carbonyl carbon of the D-phenylalanine highly electrophilic. This pre-activation facilitates a direct and efficient nucleophilic attack by the free N-terminal amine of the growing peptide chain attached to the solid support, leading to the formation of a stable amide (peptide) bond. The use of pre-activated amino acid derivatives like OSu esters can enhance coupling efficiency, shorten reaction times, and reduce the risk of side reactions, most notably racemization.

The overall coupling reaction is a nucleophilic acyl substitution where the free amino group of the resin-bound peptide attacks the activated carbonyl carbon of this compound, forming a tetrahedral intermediate which then collapses to form the new peptide bond and release N-hydroxysuccinimide (NHS) as a byproduct.

Quantitative Data on Fmoc-Amino Acid Coupling in SPPS

While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide typical values for Fmoc-amino acid couplings in SPPS, which can serve as a general guideline.

Table 1: General Parameters for Fmoc-Amino Acid Coupling in SPPS

| Parameter | Typical Range/Value | Notes |

| Coupling Time | 1 - 2 hours | Can be extended for sterically hindered amino acids or difficult sequences. |

| Equivalents of Fmoc-AA | 3 - 5 equivalents | Relative to the resin loading capacity. |

| Coupling Efficiency | >99% | Per coupling step, crucial for the synthesis of long peptides. |

| Crude Peptide Purity | 70 - 95% | Highly dependent on the peptide sequence, length, and synthesis conditions. |

| Overall Yield | Sequence-dependent | For a 70-mer peptide, a 99.5% yield at each step results in a 50% overall yield.[2] |

Table 2: Factors Influencing Racemization during Fmoc-Amino Acid Coupling

| Factor | Impact on Racemization | Mitigation Strategies |

| Activation Method | Strong activating agents can increase racemization. | Use of carbodiimide activation can avoid racemization. |

| Base | Strong, non-hindered bases can promote racemization. | Use of sterically hindered bases like 2,4,6-collidine can suppress racemization. |

| Temperature | Higher temperatures can increase the rate of racemization. | Lowering the coupling temperature (e.g., from 80°C to 50°C in microwave SPPS) can limit racemization.[3] |

| Pre-activation Time | Longer pre-activation times can lead to increased racemization. | Minimize pre-activation time before adding to the resin. |

| Amino Acid Residue | Cysteine and Histidine are particularly susceptible to racemization. | Use of specific protecting groups and coupling conditions for these residues. |

Note: Racemization during a coupling cycle in SPPS is generally low, typically around 0.4% or less per cycle.[4]

Experimental Protocols

The following protocols provide a detailed methodology for the manual solid-phase synthesis of a short peptide incorporating a D-phenylalanine residue using this compound.

Materials and Reagents

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Diisopropylethylamine (DIEA)

-

Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Solid-phase synthesis vessel

-

Shaker or rocker

Protocol for a Single Coupling Cycle

Step 1: Resin Swelling

-

Place the desired amount of resin in the synthesis vessel.

-

Add DCM to the resin and allow it to swell for 30 minutes with gentle agitation.

-

Drain the DCM.

Step 2: N-terminal Fmoc Deprotection (of the resin or preceding amino acid)

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 3: Coupling of this compound

-

Dissolve 3-5 equivalents of this compound in DMF.

-

Add the solution to the deprotected resin.

-

If required, add 1-2 equivalents of a non-nucleophilic base such as DIEA to neutralize any residual piperidinium salts and facilitate the reaction.

-

Agitate the mixture at room temperature for 1-2 hours.

-

To monitor the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a Kaiser test. A negative Kaiser test (the beads remain colorless) indicates the absence of free primary amines and thus a complete coupling.

Step 4: Washing

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Wash the resin with DCM (3-5 times) to prepare for the next deprotection step or for storage.

Step 5: Chain Elongation and Cleavage

-

Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with a cleavage cocktail.

-

The crude peptide is then precipitated with cold diethyl ether, collected by centrifugation, and lyophilized.

-

The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Process: Diagrams

Mechanism of Action of this compound

Caption: Mechanism of this compound coupling and subsequent Fmoc deprotection.

Experimental Workflow for a Single SPPS Cycle

Caption: Experimental workflow of a single coupling cycle in SPPS.

Conclusion

This compound is a highly effective and versatile reagent for the incorporation of D-phenylalanine into synthetic peptides. Its mechanism of action, based on the principles of orthogonal Fmoc protection and OSu ester activation, allows for high coupling efficiencies and the synthesis of high-purity peptides. While specific quantitative performance data for this particular derivative is sparse, the general principles and protocols of Fmoc-based SPPS provide a robust framework for its successful application. By understanding the underlying chemical mechanisms and adhering to optimized protocols, researchers and drug development professionals can effectively utilize this compound to create novel peptide-based therapeutics with enhanced stability and biological activity.

References

- 1. nbinno.com [nbinno.com]

- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1] Its widespread adoption stems from its unique base-lability, which allows for mild deprotection conditions, preserving the integrity of sensitive peptide chains.[2][] This technical guide provides a comprehensive overview of Fmoc chemistry, from its fundamental principles and reaction mechanisms to detailed experimental protocols and strategies for mitigating common side reactions.

Core Principles of the Fmoc Group

The Fmoc group is an amine protecting group that forms a carbamate linkage with the N-terminus of an amino acid.[4][5] This protection is crucial during peptide synthesis to prevent self-polymerization and ensure that peptide bonds are formed in the correct sequence.[6] The key characteristic of the Fmoc group is its stability in acidic conditions and its rapid cleavage under mild basic conditions, a feature that underpins its utility in orthogonal synthesis strategies.[2][6]

Key Features:

-

Base-Lability: The Fmoc group is removed by a base-mediated β-elimination mechanism.[2][7]

-

Acid Stability: It is stable to the acidic conditions used to cleave common side-chain protecting groups, such as tert-butyl (tBu) and trityl (Trt).[2][8]

-

UV Absorbance: The fluorenyl ring possesses a strong chromophore, absorbing UV light at around 300 nm. This allows for real-time spectrophotometric monitoring of the deprotection step during automated synthesis.[2][6][9]

Reaction Mechanisms

Understanding the mechanisms of Fmoc protection and deprotection is fundamental to its effective application.

Fmoc Protection of an Amino Acid: The α-amino group of an amino acid is typically protected by reacting it with an activated Fmoc derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[2][4] Fmoc-OSu is now more commonly used due to its greater stability and the reduced risk of forming oligopeptide byproducts.[4] The reaction proceeds via nucleophilic attack of the amino group on the activated carbonyl carbon of the Fmoc reagent.[4]

Fmoc Deprotection (Cleavage): Fmoc cleavage is a two-step process initiated by a mild base, most commonly a secondary amine like piperidine.[7][10]

-

Proton Abstraction: The base abstracts the acidic proton from the C9 position of the fluorene ring system.[10][11] This is the rate-determining step.

-

β-Elimination: This deprotonation leads to a β-elimination reaction, releasing the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[10][12]

The secondary amine used for deprotection also serves as a scavenger, reacting with the electrophilic dibenzofulvene to form a stable adduct, which prevents the DBF from irreversibly reacting with the newly deprotected N-terminus of the peptide.[6][12]

References

- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. chempep.com [chempep.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. fiveable.me [fiveable.me]

- 8. chempep.com [chempep.com]

- 9. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. peptide.com [peptide.com]

A Technical Guide to Fmoc-(D-Phe)-OSu: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine N-hydroxysuccinimide ester, commonly referred to as Fmoc-(D-Phe)-OSu, is a critical building block in modern peptide synthesis and bioconjugation chemistry. Its structure combines the base-labile Fmoc protecting group for the α-amino group with a highly reactive N-hydroxysuccinimide (OSu) ester at the carboxyl terminus. This dual functionality makes it an efficient and versatile reagent for the incorporation of D-phenylalanine into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). Furthermore, its application extends to the development of antibody-drug conjugates (ADCs) as a component of cleavable linker systems.[1][2] This guide provides an in-depth overview of the physicochemical properties, experimental protocols, and key applications of this compound.

Physicochemical Properties

A comprehensive summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₄N₂O₆ | [3] |

| Molecular Weight | 484.5 g/mol | [3] |

| CAS Number | 182410-73-7 | [1] |

| Appearance | Crystalline solid | [4] |

| Purity | Typically ≥98% | [5] |

| Solubility | Soluble in DMSO (~20 mg/mL) and DMF (~25 mg/mL); sparingly soluble in aqueous solutions. | [4][6] |

| Storage | Store at -20°C for long-term stability (≥2 years). | [4] |

Core Applications and Methodologies

This compound is primarily utilized in two major areas: solid-phase peptide synthesis (SPPS) and the construction of antibody-drug conjugates (ADCs).

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound serves as a protected and activated amino acid building block for the stepwise synthesis of peptides on a solid support. The Fmoc group provides a temporary shield for the amino group, preventing self-polymerization, while the OSu ester facilitates efficient coupling to the free amine of the growing peptide chain.

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin with N-terminal deprotected peptide

-

This compound

-

N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Coupling vessel

-

Nitrogen for agitation

Procedure:

-

Resin Preparation: Swell the resin (pre-loaded with the initial amino acid and with the Fmoc group removed) in DMF for at least 30 minutes in the reaction vessel.

-

Activation and Coupling:

-

Dissolve 3 equivalents of this compound in DMF.

-

Add the solution to the swollen resin.

-

Add 6 equivalents of DIPEA to the reaction vessel.

-

Agitate the mixture with nitrogen bubbling for 1-2 hours at room temperature.

-

-

Washing: After the coupling reaction, drain the vessel and wash the resin thoroughly with DMF (3 x 1 minute) to remove excess reagents and byproducts.

-

Confirmation of Coupling: A qualitative ninhydrin (Kaiser) test can be performed on a small sample of resin beads. A negative result (yellow beads) indicates successful coupling.

-

Fmoc Deprotection: To prepare for the next coupling cycle, the Fmoc group is removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Iteration: Repeat the coupling and deprotection cycles for subsequent amino acids in the desired peptide sequence.

Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.

Antibody-Drug Conjugate (ADC) Linker

This compound is also employed as a cleavable linker component in the synthesis of ADCs.[1][2] In this context, it is typically part of a dipeptide sequence, such as Val-Cit or Phe-Lys, which is susceptible to cleavage by lysosomal proteases like Cathepsin B. This ensures that the cytotoxic payload is released from the antibody only after internalization into the target cancer cell, thereby minimizing off-target toxicity.

The general mechanism for ADCs utilizing a protease-cleavable linker is a multi-step process that relies on the specific cellular environment of tumor cells.

Caption: Mechanism of action for an ADC with a protease-cleavable linker.

Conclusion

This compound is a high-value reagent for the synthesis of peptides and the development of advanced biotherapeutics. Its well-defined chemical properties and reactivity, governed by the Fmoc and OSu groups, allow for its efficient and controlled use in complex synthetic workflows. The protocols and data presented in this guide offer a foundational understanding for researchers and professionals working in peptide chemistry and drug development, facilitating the effective application of this versatile molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Fmoc-Phe-OSu | C28H24N2O6 | CID 11826988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. FMOC-OSU, 82911-69-1 | BroadPharm [broadpharm.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Solubility of Fmoc-(D-Phe)-OSu in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine O-succinimidyl ester (Fmoc-(D-Phe)-OSu) is a critical reagent in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. The solubility of this activated amino acid derivative in various organic solvents is a crucial parameter that dictates its handling, storage, and efficacy in the coupling reactions that form the basis of peptide chain elongation. This technical guide provides a comprehensive overview of the solubility of this compound, outlines a detailed experimental protocol for its determination, and presents a logical workflow for its application in SPPS.

Data Presentation: Solubility of this compound and Related Compounds

Precise quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in publicly available literature. However, based on the solubility of structurally similar compounds, such as Fmoc-D-phenylalanine, Fmoc-L-Phe-OSu, and the parent Fmoc-OSu, we can infer its general solubility profile. The following table summarizes the available qualitative and quantitative data. It is important to note that the quantitative values for Fmoc-OSu should be considered as estimations for this compound and empirical determination is recommended for specific applications.

| Solvent | Abbreviation | Qualitative Solubility of Fmoc-D-phenylalanine[1][2] | Estimated Quantitative Solubility of this compound (based on Fmoc-OSu)[3][4] |

| Dimethylformamide | DMF | Soluble | ~25 mg/mL[3][4] |

| Dimethyl sulfoxide | DMSO | Soluble | ~20 mg/mL[3][4] |

| Dichloromethane | DCM | Soluble | Data not available |

| Chloroform | CHCl₃ | Soluble | Data not available |

| Ethyl acetate | EtOAc | Soluble | Data not available |

| Acetone | (CH₃)₂CO | Soluble | Data not available |

| Acetonitrile | ACN | Data not available | Data not available |

| Tetrahydrofuran | THF | Data not available | Data not available |

| N-Methyl-2-pyrrolidone | NMP | Data not available | Data not available |

Note: The solubility of Fmoc-protected amino acids is a critical factor in ensuring efficient coupling reactions during solid-phase peptide synthesis.[5]

Experimental Protocols: Determination of Solubility

The following is a generalized protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method can be adapted for various solvents and temperatures.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Analytical balance (accurate to ±0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated, with undissolved solid remaining.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (e.g., 1.0 mL) using a syringe.

-

Attach a 0.2 µm syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Place the evaporation dishes in a vacuum oven at a temperature below the boiling point of the solvent until all the solvent has evaporated and a constant weight of the solid residue is achieved. Alternatively, a desiccator under vacuum can be used.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporation dish containing the dried solid.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, most commonly in mg/mL or mol/L.

-

Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant taken (mL)

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the organic solvents used for specific handling and disposal instructions.

Mandatory Visualization: Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the use of this compound in solid-phase peptide synthesis.

References

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the History and Development of Fmoc-Amino Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical and biochemical research, the chemical synthesis of peptides is a foundational technology. Central to this field is the use of protecting groups to ensure the specific and orderly assembly of amino acid chains. Among the various strategies developed over the past century, the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group represents a landmark achievement.[1][] Developed in the late 1970s by Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge, Fmoc chemistry has become the dominant methodology for solid-phase peptide synthesis (SPPS).[1] This guide provides an in-depth exploration of the history, development, and core principles of Fmoc-amino acid derivatives, offering detailed experimental protocols and quantitative data for researchers and professionals in drug development.

From Solution-Phase to Solid-Phase: A Brief History

The challenge of forming a peptide bond has long occupied organic chemists, requiring both the activation of a carboxyl group and the protection of the Nα-amino group.[1][] Early peptide synthesis was conducted in solution, a laborious process involving tedious purification steps after each amino acid addition.[3] A significant breakthrough came in the 1960s with R.B. Merrifield's invention of solid-phase peptide synthesis (SPPS), for which he was awarded the Nobel Prize in Chemistry.[4] SPPS simplified the synthesis process by anchoring the growing peptide chain to an insoluble resin support, allowing for the easy removal of excess reagents and byproducts through simple washing steps.[1]

Initially, the dominant protecting group strategy in SPPS was the tert-butyloxycarbonyl (Boc) group, which is removed under harsh acidic conditions. The development of the base-labile Fmoc group offered a milder and more orthogonal approach, revolutionizing the field.[5][6] This orthogonality, where the Nα-protecting group is removed under conditions that leave the side-chain protecting groups and the resin linkage intact, is a key advantage of the Fmoc strategy.[7]

Core Principles of Fmoc Chemistry

The Fmoc group is an Nα-protecting group that is stable under acidic conditions but readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][7] This base-lability is the cornerstone of Fmoc chemistry. The deprotection mechanism proceeds via a β-elimination reaction, generating a dibenzofulvene-piperidine adduct, which is then washed away.[8]

Advantages of the Fmoc Strategy:

-

Mild Deprotection Conditions: The use of a mild base for deprotection avoids the repeated use of strong acids, which can degrade sensitive peptide sequences and the resin support.[8] This is particularly advantageous for the synthesis of peptides containing acid-sensitive residues like tryptophan and methionine.[5]

-

Orthogonality: The Fmoc group is compatible with a wide range of acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) and acid-labile linkers for attaching the peptide to the resin.[9]

-

Enhanced Solubility: Fmoc-protected amino acids generally exhibit good solubility in common SPPS solvents like DMF and N-methylpyrrolidone (NMP), facilitating efficient coupling reactions.[4]

-

Reduced Side Reactions: The mild conditions minimize side reactions such as the formation of aspartimide, a common issue in Boc chemistry.[4][10]

-

Real-Time Monitoring: The cleavage of the Fmoc group releases a chromophore that strongly absorbs UV light, allowing for the real-time monitoring of the deprotection step.[4][11]

-

Automation: The mild reaction conditions and the potential for real-time monitoring make Fmoc chemistry highly amenable to automated peptide synthesis.[5][8]

Quantitative Data on Fmoc-Amino Acid Derivatives

For successful peptide synthesis, understanding the physical and chemical properties of the building blocks is crucial. The following tables summarize key quantitative data for commonly used Fmoc-amino acid derivatives.

| Fmoc-Amino Acid Derivative | Solubility in DMF (M) | Solubility in NMP (M) |

| General Solubility | Most Fmoc-protected amino acids are highly soluble (>0.9 M) in DMF and NMP.[12] | Fmoc-amino acids generally show good solubility in NMP, which can be beneficial for hydrophobic sequences.[13] |

| Fmoc-Asn(Trt)-OH | Readily soluble.[14][15] | Readily soluble.[14] |

| Fmoc-Gln(Trt)-OH | Readily soluble.[16] | Readily soluble.[16] |

| Fmoc-Asn-OH | Sparingly soluble.[14][15] | Sparingly soluble.[14] |

| Fmoc-Gln-OH | Less soluble than its Trt-protected counterpart.[16] | Less soluble than its Trt-protected counterpart.[16] |

| Table 1: Solubility of Selected Fmoc-Amino Acid Derivatives in Common SPPS Solvents. |

| Parameter | Wavelength (nm) | Molar Absorption Coefficient (ε) (L mol⁻¹ cm⁻¹) |

| UV Monitoring of Fmoc Deprotection | ||

| Dibenzofulvene-piperidine adduct | 301.0 | 7100 - 8100[17] |

| Dibenzofulvene-piperidine adduct | 289.8 | 6089[17] |

| Table 2: UV Spectroscopic Data for Monitoring Fmoc Deprotection. |

Key Developments in Fmoc-Amino Acid Derivatives

The evolution of Fmoc chemistry has been marked by the development of specialized derivatives to overcome specific synthetic challenges.

-

Side-Chain Protection of Asparagine and Glutamine: Unprotected asparagine and glutamine can undergo dehydration to the corresponding nitrile during activation. The introduction of the trityl (Trt) protecting group for the side-chain amide of these amino acids, leading to Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH , significantly improved their incorporation and resulted in purer peptides.[14][16][18] These derivatives also exhibit enhanced solubility.[14][16]

-

Preventing Aspartimide Formation: The formation of an aspartimide intermediate from aspartic acid residues is a major side reaction in Fmoc-SPPS, leading to the formation of β-aspartyl peptides and racemization.[10] The development of Dmb-dipeptides, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH , where Dmb is a dimethoxybenzyl group, has been instrumental in mitigating this problem for Asp-Gly sequences.[18]

-

Protection of Tryptophan: The indole side chain of tryptophan is susceptible to oxidation and alkylation during peptide synthesis and cleavage. The use of the Boc protecting group on the indole nitrogen, yielding Fmoc-Trp(Boc)-OH , provides effective protection against these side reactions.[18]

-

Orthogonal Protection for Lysine: For the synthesis of branched or cyclic peptides, an orthogonally protected lysine derivative is required. Fmoc-Lys(ivDde)-OH , where ivDde is the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl group, allows for the selective deprotection of the side-chain amino group with hydrazine, while the Nα-Fmoc group and other side-chain protecting groups remain intact.[18]

Experimental Protocols

The following section provides detailed, step-by-step protocols for key experiments in the synthesis and application of Fmoc-amino acid derivatives.

Protocol 1: Synthesis of 9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl)

Materials:

-

9-Fluorenylmethanol

-

Phosgene (COCl₂)

-

Anhydrous solvent (e.g., dioxane)

-

Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve 9-fluorenylmethanol in an anhydrous solvent.

-

Cool the solution in an ice bath.

-

Carefully bubble phosgene gas through the cooled solution. Caution: Phosgene is extremely toxic. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Once the reaction is complete, remove the excess phosgene by purging with an inert gas.

-

The resulting solution contains Fmoc-Cl. The product can be isolated by evaporation of the solvent and purified by recrystallization.[19]

Protocol 2: General Procedure for Fmoc Protection of an Amino Acid

Materials:

-

Amino acid

-

Fmoc-Cl or Fmoc-OSu (9-fluorenylmethyloxycarbonyl N-succinimidyl carbonate)

-

Base (e.g., sodium bicarbonate, sodium carbonate)

-

Solvent system (e.g., dioxane/water, THF/saturated aqueous NaHCO₃)[18]

-

Acid for workup (e.g., 1 M HCl)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve the amino acid in the aqueous component of the solvent system containing the base.

-

In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in the organic component of the solvent system.

-

Slowly add the Fmoc-reagent solution to the amino acid solution with vigorous stirring.

-

Allow the reaction to stir at room temperature for several hours or overnight.[18] Monitor the reaction by TLC.

-

After the reaction is complete, dilute the mixture with water.

-

Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove unreacted Fmoc reagent and byproducts.

-

Acidify the aqueous layer to a low pH (e.g., pH 1-2) with 1 M HCl.[18]

-

The Fmoc-protected amino acid will precipitate out of the solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).[18]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the Fmoc-amino acid.[18]

Protocol 3: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a single coupling cycle.

Materials:

-

Fmoc-protected amino acid

-

Peptide synthesis resin (e.g., Wang resin for C-terminal acids, Rink amide resin for C-terminal amides)[9]

-

DMF (N,N-dimethylformamide)

-

DCM (Dichloromethane)

-

Piperidine solution (20% v/v in DMF)

-

Coupling reagent (e.g., HBTU, HATU)

-

Base for coupling (e.g., DIPEA - N,N-diisopropylethylamine, NMM - N-methylmorpholine)

-

Manual peptide synthesis vessel

Procedure:

-

Resin Swelling:

-

Place the resin in the synthesis vessel.

-

Add DMF and allow the resin to swell for at least 30 minutes.[20]

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate the resin for 5-20 minutes.

-

Drain the deprotection solution.

-

Repeat the piperidine treatment for a shorter duration (e.g., 5-10 minutes).

-

Wash the resin thoroughly with DMF (e.g., 5-6 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (typically 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.

-

Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the activation mixture and allow it to pre-activate for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours, or until a coupling completion test (e.g., Kaiser test) is negative.[9]

-

Drain the coupling solution.

-

Wash the resin with DMF (e.g., 3-5 times).

-

-

Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 4: Cleavage of Peptide from Wang Resin (for C-terminal Carboxylic Acid)

Materials:

-

Peptide-resin (with N-terminal Fmoc group removed)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O - 95:2.5:2.5 v/v/v). The composition of the cocktail depends on the amino acid sequence.[9]

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Ensure the N-terminal Fmoc group has been removed from the peptide-resin.[1][21]

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin in a reaction vessel.

-

Allow the reaction to proceed at room temperature for 1.5-2 hours with occasional swirling.[1]

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.[1][21]

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Protocol 5: Cleavage of Peptide from Rink Amide Resin (for C-terminal Amide)

Materials:

-

Peptide-resin (with N-terminal Fmoc group removed)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O - 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Remove the N-terminal Fmoc group from the peptide-resin.[4][22]

-

Wash the peptide-resin with DCM and dry it.

-

Add the cleavage cocktail to the resin.

-

Let the mixture stand at room temperature for 1-2 hours.[22]

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small volume of TFA.

-

Combine the filtrates.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.[4][22]

-

Isolate the peptide by centrifugation, wash with cold ether, and dry.

Visualizing Workflows and Chemical Pathways

The following diagrams, generated using the DOT language, illustrate key processes in Fmoc chemistry.

Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.

Caption: The mechanism of Fmoc group removal by piperidine.

Caption: General workflow for peptide cleavage and isolation.

Conclusion and Future Directions

The development of Fmoc-amino acid derivatives has been a transformative event in the field of peptide synthesis. Its mild reaction conditions, orthogonality, and amenability to automation have made it the strategy of choice for both academic research and industrial production of peptides.[8] The continuous development of new Fmoc-amino acid derivatives with improved properties and novel side-chain protecting groups continues to expand the horizons of peptide chemistry, enabling the synthesis of increasingly complex and modified peptides for therapeutic and research applications. As the demand for synthetic peptides in drug discovery and materials science grows, Fmoc chemistry will undoubtedly remain a vital and evolving tool for scientists and researchers.

References

- 1. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. wernerlab.weebly.com [wernerlab.weebly.com]

- 6. researchgate.net [researchgate.net]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. CN100593536C - Method for synthesizing N-fluorene methoxycarbonyl-N-trityl-D-glutamine - Google Patents [patents.google.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. raineslab.com [raineslab.com]

- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biotage.com [biotage.com]

- 14. advancedchemtech.com [advancedchemtech.com]

- 15. peptide.com [peptide.com]

- 16. advancedchemtech.com [advancedchemtech.com]

- 17. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]

- 18. total-synthesis.com [total-synthesis.com]

- 19. 9-Fluorenylmethyloxycarbonyl chloride - American Chemical Society [acs.org]

- 20. chem.uci.edu [chem.uci.edu]

- 21. peptide.com [peptide.com]

- 22. peptide.com [peptide.com]

Methodological & Application

Application Notes: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(D-Phe)-OSu

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient construction of peptide chains on an insoluble polymer support.[1][2][3] The Fmoc/tBu strategy is the most widely adopted approach, utilizing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for permanent side-chain protection.[4] This methodology allows for the sequential addition of amino acids in a C-to-N direction.[1] The incorporation of non-natural amino acids, such as D-isomers, is critical in drug development to enhance peptide stability against enzymatic degradation and to modulate biological activity.

Fmoc-(D-Phe)-OSu, or N-(9-Fluorenylmethoxycarbonyloxy)succinimide D-phenylalanine, is a pre-activated form of D-phenylalanine.[5] As an active ester, it is a highly reactive building block designed for efficient coupling to the free N-terminal amine of a growing peptide chain, often without the need for additional in-situ coupling reagents.[5][6] These application notes provide a comprehensive protocol for the incorporation of a D-phenylalanine residue into a peptide sequence using the Fmoc-SPPS methodology.

General SPPS Workflow

The synthesis of a peptide on a solid support follows a cyclical process. Each cycle, which adds one amino acid residue, consists of four main stages: deprotection, washing, coupling, and another series of washes to remove excess reagents.[3] This entire cycle is repeated until the desired peptide sequence is fully assembled.[7]

Caption: General workflow of an Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Experimental Protocols

This section outlines the detailed methodology for manual Fmoc-SPPS. The quantities provided are for a standard 0.1 mmol synthesis scale.

Materials and Reagents

| Category | Item | Purpose |

| Solid Support | Rink Amide Resin or Wang Resin (100-200 mesh) | Solid support for peptide assembly.[8] |

| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA) | Resin swelling, washing, and reaction medium. |

| Amino Acid | This compound or Fmoc-D-Phe-OH | D-amino acid building block. |

| Deprotection | Piperidine | Reagent for Fmoc group removal.[9] |

| Coupling (Alternative) | HBTU, HATU, or DIC/HOBt | In-situ coupling reagents for Fmoc-D-Phe-OH.[10][11] |

| Base | N,N-Diisopropylethylamine (DIEA) | Base for activation and coupling steps.[7] |

| Cleavage | Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), Water (H₂O), Phenol, 1,2-Ethanedithiol (EDT) | Reagents for cleavage and side-chain deprotection.[10][12] |

| Precipitation | Cold Diethyl Ether or Methyl t-butyl ether (MTBE) | To precipitate the cleaved peptide.[6][13] |

| Equipment | SPPS reaction vessel, Shaker/Rocker, Sintered glass funnel, HPLC system | Standard laboratory equipment for synthesis and purification. |

Protocol 1: Resin Preparation and Swelling

-

Weigh 150-200 mg of the appropriate resin (e.g., Rink Amide for a C-terminal amide) and place it into the SPPS reaction vessel.

-

Add 5 mL of DMF to the resin.

-

Allow the resin to swell for 30-60 minutes on a shaker at room temperature.[8]

-

After swelling, drain the DMF solvent using a sintered glass funnel.

Protocol 2: Nα-Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the next coupling reaction.

Caption: The mechanism of Fmoc group removal using a piperidine solution.

-

Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.[8][9]

-

Agitate the mixture for 5-7 minutes at room temperature.[8]

-

Drain the deprotection solution.

-

Repeat steps 1-3 one more time to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly to remove residual piperidine:

-

3 x 5 mL DMF washes

-

2 x 5 mL IPA washes

-

3 x 5 mL DMF washes

-

Protocol 3: Coupling of this compound

As this compound is a pre-activated succinimidyl ester, it can react directly with the free amine on the peptide-resin.

-

Dissolve this compound (3 equivalents, ~0.3 mmol) in 5 mL of DMF.

-

Add the solution to the deprotected peptide-resin.

-

Add a catalytic amount of a non-nucleophilic base like DIEA (0.5 equivalents, ~0.05 mmol) to facilitate the reaction.

-

Allow the reaction to proceed for 1-2 hours at room temperature on a shaker.

-

To monitor reaction completion, a small sample of resin can be taken for a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete coupling.

-

Once complete, drain the coupling solution.

-

Wash the resin thoroughly to remove excess reagents:

-

3 x 5 mL DMF washes

-

2 x 5 mL IPA washes

-

3 x 5 mL DMF washes

-

Alternative Protocol: Coupling of Fmoc-D-Phe-OH with in-situ Activation

This is the more common method in modern SPPS.

-

Activation: In a separate vial, dissolve Fmoc-D-Phe-OH (3 eq., 0.3 mmol) and a coupling reagent such as HBTU (2.85 eq., 0.285 mmol) in 3 mL of DMF.[14]

-

Add DIEA (6 eq., 0.6 mmol) to the activation mixture and vortex for 1 minute.[14]

-

Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Proceed with steps 4-7 from Protocol 3 above.

Protocol 4: Peptide Cleavage and Side-Chain Deprotection

This final step cleaves the completed peptide from the solid support and removes all side-chain protecting groups simultaneously.[2][12] The choice of cleavage cocktail is critical and depends on the peptide's amino acid composition.[15][16]

-

After the final coupling and washing steps, wash the peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Prepare the appropriate cleavage cocktail immediately before use in a well-ventilated fume hood.[12][16]

-

Add the cleavage cocktail (5-10 mL per 100 mg of resin) to the dry peptide-resin.

-

Gently agitate the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer cleavage times.[17]

-

Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

-

Wash the resin once more with a small volume of neat TFA and combine the filtrates.

Protocol 5: Peptide Precipitation and Isolation

-

Concentrate the TFA filtrate to about 10% of its original volume using a gentle stream of nitrogen.

-

Add the concentrated peptide solution dropwise to a 50 mL tube containing ~40 mL of ice-cold diethyl ether or MTBE.[6][13]

-

A white precipitate (the crude peptide) should form.

-

Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

-

Centrifuge the mixture to pellet the crude peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet twice with cold ether, centrifuging each time, to remove residual scavengers.

-

After the final wash, dry the peptide pellet under vacuum. The crude peptide is now ready for purification, typically by reverse-phase HPLC.

Quantitative Data and Reagent Tables

Table 1: Reagent Quantities for a 0.1 mmol Synthesis Scale

| Step | Reagent | Equivalents (relative to resin loading) | Typical Amount |

| Deprotection | 20% Piperidine in DMF | - | 2 x 5 mL |

| Coupling | Fmoc-D-Phe-OH | 3.0 | ~116 mg |

| HBTU | 2.85 | ~108 mg | |

| DIEA | 6.0 | ~103 µL | |

| Cleavage | Cleavage Cocktail | - | 5-10 mL |

Table 2: Common TFA-Based Cleavage Cocktails

The selection of a cleavage cocktail depends on the presence of sensitive amino acids that are susceptible to modification by cations generated during cleavage.[15] Scavengers are added to trap these reactive species.

| Cocktail Name | Composition (v/v/w) | Primary Use Case | Reference |

| Standard (TFA/TIS/H₂O) | 95% TFA / 2.5% TIS / 2.5% H₂O | For peptides without sensitive residues like Cys, Met, or Trp. | [12] |

| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | General purpose cocktail for peptides containing Cys, Met, Trp, and Tyr.[17] | [12][15][17] |

| Reagent B ("Odorless") | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Good for scavenging trityl groups from Cys, His, Asn, Gln. Does not protect Met from oxidation. | [18] |

| Reagent H | 81% TFA / 5% Phenol / 5% Thioanisole / 3% H₂O / 2.5% EDT / 2% DMS / 1.5% Ammonium Iodide | Prevents oxidation of Met residues. | [12][18] |

References

- 1. bachem.com [bachem.com]

- 2. What is Solid-phase Peptide Synthesis? [powdersystems.com]

- 3. bachem.com [bachem.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. nbinno.com [nbinno.com]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Bot Detection [iris-biotech.de]

- 10. jpt.com [jpt.com]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. Bot Detection [iris-biotech.de]

- 13. peptide.com [peptide.com]

- 14. kilobio.com [kilobio.com]

- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]

- 18. peptide.com [peptide.com]

Application Notes and Protocols for the Incorporation of Unnatural Amino Acids Using Fmoc-(D-Phe)-OSu

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids into peptides is a powerful tool in drug discovery and chemical biology. It allows for the rational design of peptides with enhanced therapeutic properties, such as increased stability, receptor affinity, and altered biological activity. D-amino acids, the enantiomers of the naturally occurring L-amino acids, are of particular interest. Their incorporation can render peptides resistant to enzymatic degradation by proteases, thereby increasing their in vivo half-life.[1] This document provides detailed application notes and protocols for the incorporation of the unnatural amino acid D-phenylalanine into synthetic peptides using Fmoc-(D-Phe)-OSu, a pre-activated N-hydroxysuccinimide (OSu) ester of Fmoc-protected D-phenylalanine.

Advantages of Incorporating D-Phenylalanine

The introduction of D-phenylalanine into a peptide sequence can confer several advantageous properties:

-

Enhanced Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which typically exhibit high specificity for L-amino acid residues. This leads to a longer biological half-life.[1]

-

Improved Pharmacokinetic Profiles: Increased stability against enzymatic degradation contributes to improved pharmacokinetic properties of peptide-based drugs.[1]

-

Conformational Constraints: The incorporation of a D-amino acid can induce specific secondary structures, such as β-turns, which can be crucial for receptor binding and biological activity.

-

Novel Biological Activity: The altered stereochemistry can lead to novel receptor interactions and biological activities not observed with the corresponding L-amino acid containing peptide.

Quantitative Data on Peptide Synthesis with D-Phenylalanine

The efficiency of solid-phase peptide synthesis (SPPS) is critical for obtaining high-purity peptides. The choice of coupling reagents and reaction times significantly impacts the crude purity of the final product. The following table summarizes the crude peptide purities obtained for the synthesis of a model peptide containing two D-amino acids (D-Trp and D-Phe) using various activators and coupling times. This data provides a baseline for expected purities in similar syntheses.

| Activator | Coupling Time (minutes) | Crude Peptide Purity (%) |

| COMU | 2 | 94.02 |

| HCTU | 10 | 93.51 |

| HATU | 2 | 92.89 |

| HDMC | 10 | 92.11 |

| PyBOP | 10 | 91.33 |

| PyClock | 10 | 89.87 |

| COMU | 10 | 89.55 |

| HDMC | 2 | 89.23 |

| PyBOP | 2 | 88.98 |

| HATU | 10 | 88.76 |

| PyClock | 2 | 86.89 |

| PyOxim | 10 | 86.42 |

| PyOxim | 2 | 54.08 |

| TFFH | 2 | 23.45 |

| TFFH | 10 | 19.87 |

Table adapted from a comparative study of different activators in Fmoc solid-phase peptide synthesis. The model peptide sequence contained both D-Tryptophan and D-Phenylalanine.[2]

Experimental Protocols

The following protocols detail the materials and methods for the successful incorporation of D-phenylalanine into a peptide sequence using Fmoc chemistry on a solid support.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Workstation Setup and Resin Preparation

This protocol describes the initial setup of the synthesis workstation and the preparation of the solid-phase resin for peptide elongation.

Materials:

-

Solid-phase synthesis vessel

-

Shaker or bubbler for agitation

-

Source of dry nitrogen or argon

-

Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

Procedure:

-

Place the desired amount of resin (typically 0.1 to 0.5 mmol scale) into the synthesis vessel.

-

Wash the resin with DMF (3 x 5 mL per gram of resin).

-

Swell the resin in DMF for at least 30 minutes with gentle agitation.

-

After swelling, drain the DMF from the vessel.

Protocol 2: Fmoc Deprotection

This protocol outlines the removal of the N-terminal Fmoc protecting group to allow for the coupling of the next amino acid.

Materials:

-

20% (v/v) Piperidine in DMF

-

DMF, peptide synthesis grade

Procedure:

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the resin for 3 minutes at room temperature.

-

Drain the piperidine solution.

-

Add a fresh aliquot of 20% piperidine in DMF and agitate for a further 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL per gram of resin) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

-

Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine. A positive test (blue color) indicates successful Fmoc deprotection.

Protocol 3: Incorporation of D-Phenylalanine using this compound

This protocol describes the coupling of the pre-activated this compound to the deprotected N-terminus of the growing peptide chain.

Materials:

-

This compound

-

DMF, peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA) (optional, for in situ neutralization)

Procedure:

-

Dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the solution of this compound to the deprotected resin.

-

If the N-terminal amine is protonated (e.g., as a hydrochloride salt), a base such as DIPEA (1 to 1.5 equivalents) can be added to facilitate the coupling. However, with the highly reactive OSu ester, this may not be necessary if the preceding deprotection and washing steps were thorough.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

After the coupling, drain the reaction solution and wash the resin with DMF (3 x 5 mL per gram of resin).

-

Perform a colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative test (yellow color) indicates that all primary amines have reacted.

Protocol 4: Peptide Cleavage and Deprotection

This protocol details the final step of cleaving the synthesized peptide from the resin and removing any side-chain protecting groups.

Materials:

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Wash the peptide-resin with DCM (3 x 5 mL per gram of resin) and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin in a fume hood.

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Pellet the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

-

Dry the crude peptide pellet under vacuum.

Protocol 5: Peptide Analysis and Purification

This protocol describes the analysis of the crude peptide and its purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

RP-HPLC system with a C18 column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

-

Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

-

Analyze the crude peptide by RP-HPLC to assess its purity. A typical gradient is 5-95% Solvent B over 30 minutes.

-

Confirm the identity of the desired peptide by mass spectrometry.

-

Purify the crude peptide by preparative RP-HPLC using an appropriate gradient.

-

Collect the fractions containing the pure peptide.

-

Lyophilize the pure fractions to obtain the final peptide product as a white powder.

Visualizations

Experimental Workflow for SPPS

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide incorporating D-phenylalanine.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Hypothetical Signaling Pathway Inhibition by a D-Phe Containing Peptide

Many signaling pathways, such as the PI3K-Akt and MAPK pathways, are implicated in diseases like cancer. Peptides containing unnatural amino acids can be designed as inhibitors of key protein-protein interactions within these pathways. The following diagram illustrates a hypothetical scenario where a peptide containing D-phenylalanine ("D-Phe-Peptide") inhibits the activation of a downstream signaling cascade.

Caption: Inhibition of PI3K/MAPK signaling by a D-Phe peptide.

Conclusion

The use of this compound provides a straightforward and efficient method for the incorporation of D-phenylalanine into synthetic peptides. The resulting peptides often exhibit enhanced stability and novel biological activities, making them valuable candidates for drug development and tools for chemical biology research. The protocols and data presented here serve as a comprehensive guide for researchers aiming to leverage the benefits of unnatural amino acid incorporation in their work.

References

Application Notes and Protocols: Fmoc-(D-Phe)-OSu Coupling Efficiency with Different Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient coupling of N-α-Fmoc-protected amino acids is a critical step in solid-phase peptide synthesis (SPPS). The choice of coupling reagent can significantly impact the yield, purity, and potential for racemization of the final peptide product, particularly when dealing with sterically hindered amino acids such as D-Phenylalanine. Fmoc-(D-Phe)-OSu, an activated N-hydroxysuccinimide ester of Fmoc-D-Phenylalanine, is a commonly used building block in the synthesis of peptides containing this unnatural amino acid. These application notes provide a comparative overview of the coupling efficiency of this compound with various reagents and detailed protocols for key coupling methods.

The selection of an appropriate coupling reagent is crucial for the success of peptide synthesis.[1] Over the years, a variety of reagents have been developed, broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. Each class of reagent has its own mechanism of action, advantages, and disadvantages. Factors such as reaction kinetics, cost, and the potential for side reactions, most notably racemization, should be considered when choosing a coupling strategy. For sterically hindered amino acids like D-Phenylalanine, more potent activating agents are often required to drive the coupling reaction to completion.[2]

Comparative Coupling Efficiency